molecular formula C4H7IO B12286650 3-Iodobut-2-en-1-ol CAS No. 35761-83-2

3-Iodobut-2-en-1-ol

Cat. No.: B12286650
CAS No.: 35761-83-2
M. Wt: 198.00 g/mol
InChI Key: FGVPOVUNPAAFPT-RQOWECAXSA-N
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Description

3-Iodobut-2-en-1-ol is an organic compound with the molecular formula C₄H₇IO It is a halogenated alcohol, specifically an iodinated derivative of butenol

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Iodobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form butenol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: The major products are carbonyl compounds, such as aldehydes or ketones.

    Reduction: The major products are butenol derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted butenol derivatives.

Scientific Research Applications

3-Iodobut-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodobut-2-en-1-ol involves its reactivity as a halogenated alcohol. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodobut-2-en-1-ol is unique due to its specific structure, which combines an iodine atom with a butenol backbone. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

CAS No.

35761-83-2

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

(Z)-3-iodobut-2-en-1-ol

InChI

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2-

InChI Key

FGVPOVUNPAAFPT-RQOWECAXSA-N

Isomeric SMILES

C/C(=C/CO)/I

Canonical SMILES

CC(=CCO)I

Origin of Product

United States

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